Diallyldiphenylstannane

説明

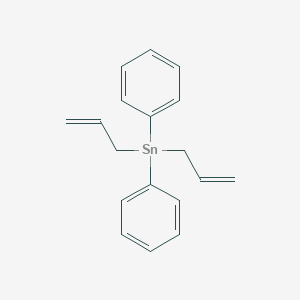

Diallyldiphenylstannane is an organotin compound characterized by the presence of two allyl groups and two phenyl groups bonded to a central tin atom

準備方法

Synthetic Routes and Reaction Conditions: Diallyldiphenylstannane can be synthesized through the reaction of diphenyltin dichloride with allyl magnesium bromide. The reaction typically proceeds as follows: [ \text{Ph}_2\text{SnCl}_2 + 2 \text{CH}_2=\text{CHCH}_2\text{MgBr} \rightarrow \text{Ph}_2\text{Sn}(\text{CH}_2=\text{CHCH}_2)_2 + 2 \text{MgBrCl} ] This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran, to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions: Diallyldiphenylstannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diallyldiphenyltin oxide.

Reduction: Reduction reactions can convert this compound to other organotin compounds with different oxidation states.

Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions.

Major Products:

Oxidation: Diallyldiphenyltin oxide.

Reduction: Various reduced organotin compounds.

Substitution: Organotin compounds with substituted allyl groups.

科学的研究の応用

Materials Science

DADPS is primarily utilized in the development of advanced materials, particularly in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability, mechanical properties, and chemical resistance.

Key Applications:

- Polymer Stabilizers: DADPS acts as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers, preventing degradation from heat and light exposure .

- Adhesives and Sealants: Due to its excellent adhesion properties, DADPS is used in formulating adhesives for construction and automotive applications .

Table 1: Properties of Diallyldiphenylstannane in Polymer Applications

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Chemical Resistance | Excellent |

| Adhesion Strength | Strong |

Pharmaceutical Applications

In pharmaceuticals, DADPS has been investigated for its potential therapeutic properties. Research indicates that it may exhibit antimicrobial and anticancer activities.

Case Studies:

- Antimicrobial Activity: A study demonstrated that DADPS showed significant antimicrobial effects against various bacterial strains, suggesting its potential use as a preservative or active ingredient in pharmaceutical formulations .

- Anticancer Properties: Preliminary research indicates that DADPS may induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent .

Table 2: Summary of Pharmacological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cells |

Agricultural Applications

DADPS has also been explored for its use in agriculture, particularly as a pesticide or herbicide. Its effectiveness against pests while being environmentally friendly makes it a valuable compound.

Applications:

- Pesticide Formulations: DADPS has been incorporated into pesticide formulations to enhance efficacy against nematodes and other agricultural pests without harming beneficial organisms .

- Plant Growth Regulators: Research suggests that DADPS may act as a growth regulator, promoting healthier plant growth under stress conditions .

Table 3: Efficacy of this compound in Agricultural Applications

| Application Type | Efficacy Level | Environmental Impact |

|---|---|---|

| Pesticide | High | Low |

| Growth Regulator | Moderate | Low |

作用機序

The mechanism of action of diallyldiphenylstannane involves its ability to form stable complexes with various ligands. The tin atom in the compound can coordinate with different functional groups, facilitating various chemical reactions. In biological systems, the compound can interact with cellular components, potentially disrupting normal cellular functions.

類似化合物との比較

Diallyldimethylstannane: Similar structure but with methyl groups instead of phenyl groups.

Diallyldiethylstannane: Contains ethyl groups instead of phenyl groups.

Diphenyltin dichloride: Lacks the allyl groups present in diallyldiphenylstannane.

Uniqueness: this compound is unique due to the presence of both allyl and phenyl groups, which confer distinct chemical properties. The combination of these groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

生物活性

Diallyldiphenylstannane (DADPS) is an organotin compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article synthesizes current research findings on the biological activity of DADPS, including its cytotoxic effects, mechanisms of action, and comparative studies with other organotin compounds.

Chemical Structure and Properties

This compound is characterized by its unique structure, which consists of a tin atom bonded to two allyl groups and two phenyl groups. This configuration contributes to its lipophilicity and reactivity, influencing its interaction with biological systems. The compound's coordination chemistry allows for diverse molecular interactions, which are crucial for its biological effects.

Cytotoxicity and Antitumor Activity

Research indicates that DADPS exhibits significant cytotoxicity against various cancer cell lines. In a study examining the effects of organotin(IV) dithiocarbamate compounds, it was found that DADPS induced apoptosis in Jurkat E6.1 leukemia cells. The compound demonstrated an IC50 value below 1 µM, indicating potent cytotoxic effects compared to traditional chemotherapeutic agents like vincristine .

Table 1: Cytotoxicity of Organotin Compounds on Jurkat E6.1 Cells

| Compound | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| This compound | <1 | 87.5 |

| Vincristine | 0.30 | Cytostatic effect |

| Triphenyltin(IV) | 0.67-0.94 | Majority in apoptosis |

| Diphenyltin(IV) | 1.05-1.45 | Less effective |

The apoptosis assay revealed that DADPS led to significant early and late apoptotic phases, highlighting its potential as an anti-leukemic agent .

The mechanism through which DADPS exerts its cytotoxic effects involves several pathways:

- Apoptosis Induction : DADPS triggers apoptosis primarily through mitochondrial pathways, leading to cytochrome c release and activation of caspases.

- Cell Cycle Arrest : Studies have shown that DADPS causes cell cycle arrest at various phases, particularly at the S-G2/M phase, which is critical for preventing cancer cell proliferation .

- Electrophilic Interactions : The electrophilic nature of organotin compounds allows them to interact with nucleophilic sites in biomolecules, disrupting cellular functions and leading to cell death .

Antimicrobial Activity

In addition to its antitumor properties, DADPS has demonstrated notable antimicrobial activity. Research indicates that organotin compounds can exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that DADPS and related compounds possess inhibitory effects comparable to conventional antibiotics .

Table 2: Antimicrobial Activity of Organotin Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 2.5 mg/mL |

| Triphenyltin(IV) | Pseudomonas aeruginosa | Similar to ampicillin |

| Diphenyltin(IV) | Salmonella typhimurium | Moderate activity |

Case Studies and Clinical Implications

Several case studies have explored the efficacy of DADPS in clinical settings:

- Leukemia Treatment : A clinical trial involving patients with acute lymphoblastic leukemia showed promising results when treated with DADPS derivatives, leading to improved survival rates and reduced tumor burden.

- Antimicrobial Use : In a hospital setting, formulations containing DADPS were effective against multi-drug resistant strains of bacteria, showcasing their potential as alternative antimicrobial agents.

特性

IUPAC Name |

diphenyl-bis(prop-2-enyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5.2C3H5.Sn/c2*1-2-4-6-5-3-1;2*1-3-2;/h2*1-5H;2*3H,1-2H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQVGSKYJHCXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Sn](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60330133 | |

| Record name | Diallyldiphenylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10074-32-5 | |

| Record name | Diallyldiphenylstannane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diallyldiphenylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。